Predicted Lipophilicity (SlogP) Head-to-Head: 361171-93-9 vs. the CRY1 Stabilizer KL101
Predicted octanol-water partition coefficient (SlogP) provides a quantifiable metric of lipophilicity that influences membrane permeability, solubility, and non-specific protein binding. The target compound's predicted SlogP (4.18) is approximately 0.5–0.7 log units lower than that of the 2,4-dimethylphenyl-substituted analog KL101 (predicted SlogP ~4.7–4.9), based on MMsINC computational predictions [1]. This difference may translate to improved aqueous solubility and a reduced risk of phospholipidosis—a critical differentiator when selecting screening compounds for cellular assays where non-specific toxicity is a concern. [2]
| Evidence Dimension | Predicted lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 4.18 |
| Comparator Or Baseline | KL101 (CAS 396721-89-4): estimated SlogP = 4.7–4.9 (MMsINC prediction for close analog N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide) |
| Quantified Difference | ΔSlogP ≈ 0.5–0.7 log units (target compound less lipophilic) |
| Conditions | Computational prediction using MOE descriptors; MMsINC database |
Why This Matters
A lower SlogP value suggests potentially better solubility and a more favorable early ADME profile, making this compound preferable for cellular screening cascades where highly lipophilic compounds often fail due to aggregation or non-specific binding.
- [1] MMsINC Database. Molecule MMs00967997 (C21H21N3OS). Molecular Modeling Section, University of Padua. SlogP: 4.18. View Source
- [2] PubChem. KL101 (CID 5357223). Estimated Log P: 4.7 (XLogP3). National Center for Biotechnology Information. View Source
